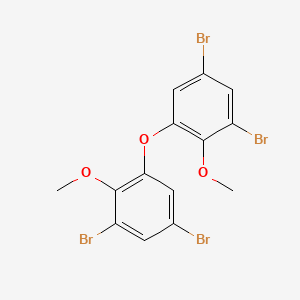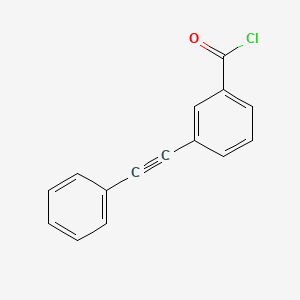![molecular formula C15H18BrNO2 B14183816 2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol) CAS No. 856680-59-6](/img/structure/B14183816.png)
2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol is a chemical compound with the molecular formula C15H18BrNO2 and a molecular weight of 324.21 g/mol . This compound is characterized by the presence of a bromonaphthalene group attached to a diethanolamine moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol typically involves the reaction of 1-bromonaphthalene with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Analyse Chemischer Reaktionen
2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol involves its interaction with specific molecular targets and pathways. The bromonaphthalene group can interact with aromatic systems, while the diethanolamine moiety can form hydrogen bonds with various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol include:
2,2’-(((1-Chloronaphthalen-2-yl)methyl)azanediyl)diethanol: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and properties.
2,2’-(((1-Fluoronaphthalen-2-yl)methyl)azanediyl)diethanol: The presence of a fluorine atom can significantly alter the compound’s chemical behavior and interactions.
2,2’-(((1-Iodonaphthalen-2-yl)methyl)azanediyl)diethanol: The iodine atom can introduce unique reactivity patterns compared to the bromine-containing compound.
Eigenschaften
CAS-Nummer |
856680-59-6 |
|---|---|
Molekularformel |
C15H18BrNO2 |
Molekulargewicht |
324.21 g/mol |
IUPAC-Name |
2-[(1-bromonaphthalen-2-yl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C15H18BrNO2/c16-15-13(11-17(7-9-18)8-10-19)6-5-12-3-1-2-4-14(12)15/h1-6,18-19H,7-11H2 |
InChI-Schlüssel |
BXEUTOFSHNPMKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
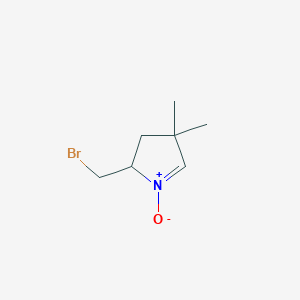
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
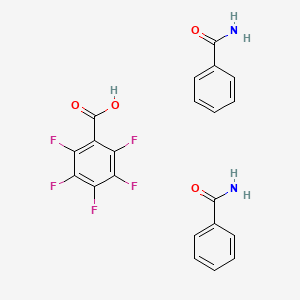
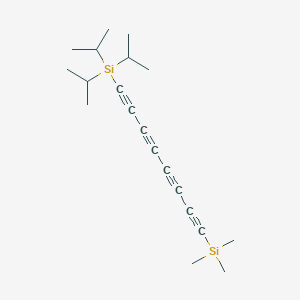
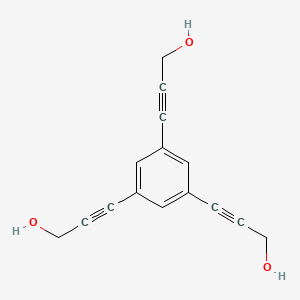
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
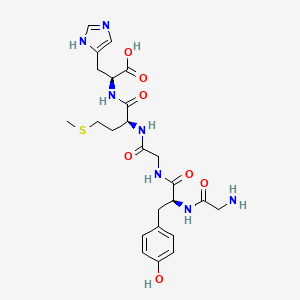
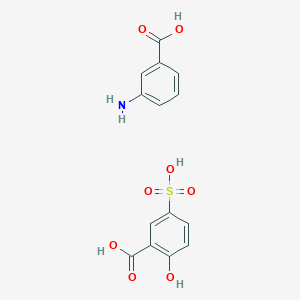
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
